(R)-Asundexian -

(R)-Asundexian

Catalog Number: EVT-10986426
CAS Number:
Molecular Formula: C26H21ClF4N6O4
Molecular Weight: 592.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(R)-Asundexian, also known as BAY 2433334, is a small molecule developed as a direct active-site inhibitor of Factor XIa, a serine protease involved in the coagulation cascade. This compound represents a novel approach to anticoagulant therapy, aiming to reduce thrombotic events with a potentially lower risk of bleeding compared to traditional anticoagulants. The compound has gained attention due to its pharmacological properties and its role in clinical trials aimed at addressing cardiovascular diseases.

Source

(R)-Asundexian was developed by Bayer as part of their research into anticoagulant therapies. The compound's design and synthesis have been documented in various scientific publications that detail its pharmacodynamics, pharmacokinetics, and clinical efficacy.

Classification

(R)-Asundexian belongs to the class of anticoagulants specifically targeting Factor XIa. It is categorized as a reversible inhibitor, which allows for more controlled anticoagulation compared to irreversible inhibitors.

Synthesis Analysis

Methods

The synthesis of (R)-Asundexian involves several key steps:

  1. Starting Material: The synthesis begins with (2R)-2-aminobutyric acid.
  2. Esterification: The carboxylic acid group is converted into an ester.
  3. Diazotization: This step introduces a diazo group into the molecule.
  4. Condensation Reaction: The diazo compound undergoes condensation with other reactants to form the core structure.
  5. Deacetylation and Deprotection: Final modifications involve removing protecting groups to yield the active compound.

The entire synthesis process consists of approximately eight linear steps, culminating in a chiral separation to obtain the desired enantiomer .

Technical Details

The synthetic route is designed to optimize yield and purity while ensuring that the final product meets the specifications for clinical use. Each step is carefully controlled and monitored using techniques such as chromatography and spectrometry to ensure high quality.

Molecular Structure Analysis

Structure

(R)-Asundexian features a complex molecular structure characterized by multiple functional groups that enhance its binding affinity for Factor XIa. The specific stereochemistry of the molecule plays a crucial role in its biological activity.

Data

  • Molecular Formula: C₁₈H₁₈ClN₃O₃
  • Molecular Weight: Approximately 353.81 g/mol
  • Topological Polar Surface Area: 111 Ų
  • LogP (clogD): 1.6

These structural characteristics contribute to its pharmacokinetic properties, including absorption and distribution within biological systems .

Chemical Reactions Analysis

Reactions

The primary chemical reactions involving (R)-Asundexian are centered around its interaction with Factor XIa:

  1. Binding Interaction: (R)-Asundexian binds to the active site of Factor XIa, inhibiting its enzymatic activity.
  2. Competitive Inhibition: The compound competes with substrates for binding, effectively reducing thrombin generation and platelet activation.

Technical Details

The efficacy of (R)-Asundexian as an inhibitor can be quantified through IC50 values, which indicate the concentration required to inhibit 50% of enzyme activity. Studies have shown IC50 values in the low nanomolar range, demonstrating potent inhibition .

Mechanism of Action

Process

(R)-Asundexian exerts its anticoagulant effect by directly inhibiting Factor XIa at its active site. This inhibition prevents the conversion of Factor XI to Factor XIa, thereby interrupting the intrinsic pathway of coagulation.

Data

  • Half-life: Approximately 14–18 hours
  • Onset of Action: Maximum inhibition observed within 1.5 to 4 hours post-administration .

This mechanism allows for effective management of thrombotic risks while minimizing potential bleeding complications associated with other anticoagulants.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline form.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but sensitive to light and moisture.
  • pH Sensitivity: Exhibits stability across a range of pH levels typically encountered in biological systems.

These properties are critical for formulation development and ensuring consistent therapeutic effects .

Applications

(R)-Asundexian has significant potential in various scientific and clinical applications:

  1. Anticoagulant Therapy: Used in clinical trials for preventing thromboembolic events in patients with cardiovascular diseases.
  2. Research Tool: Serves as a model compound for studying coagulation pathways and developing new anticoagulants.
  3. Pharmacological Studies: Investigated for its interactions with other medications and potential drug-drug interactions due to its metabolic profile .
Introduction to Factor XIa as a Therapeutic Target in Coagulation Modulation

Biological Rationale for Selective Intrinsic Pathway Inhibition

The intrinsic pathway, also termed the contact activation pathway, initiates coagulation through Factor XII, prekallikrein, and high-molecular-weight kininogen. Factor XI occupies a critical interface position within this cascade:

Table 1: Role of Factor XIa in Coagulation Pathways

PathwayTriggerKey ComponentsFactor XIa Role
Intrinsic/Contact ActivationArtificial surfaces, polyphosphates, nucleic acidsFactor XII, Prekallikrein, HKActivated by Factor XIIa
Core Thrombin GenerationTissue Factor exposureFactor VIIa/Tissue Factor complexActivated by thrombin (feedback loop)
Thrombosis PropagationIntraluminal triggers (stasis, hypoxia, plaque rupture)Platelets, neutrophils, procoagulantsSustains thrombin generation away from initial Tissue Factor source

Unlike Factor IX deficiency (hemophilia B), which causes severe spontaneous bleeding, congenital Factor XI deficiency (hemophilia C) typically manifests as mild injury-related bleeding, particularly in tissues with high fibrinolytic activity [3] [4]. This discrepancy arises because Tissue Factor-Factor VIIa complexes can directly activate Factor IX, partially compensating for absent Factor XI activity during physiological hemostasis [3]. However, during pathological thrombosis, sustained thrombin generation becomes heavily dependent on Factor XI amplification via thrombin-mediated feedback loops and Factor XIIa activation by polyphosphates (released from platelets) or neutrophil extracellular traps [4] [8]. Epidemiological studies confirm individuals with Factor XI deficiency (≤50% activity) experience significantly lower rates of venous thromboembolism (adjusted hazard ratio 0.26) and ischemic stroke compared to the general population [4] [8]. This biological divergence establishes Factor XIa as a rational target for selective anticoagulation designed to inhibit pathological clotting while preserving hemostasis.

(R)-Asundexian exploits this biology by directly inhibiting Factor XIa's protease activity. It binds reversibly to the enzyme's active site, preventing proteolytic activation of Factor IX and thereby interrupting the amplification loop sustaining thrombin generation during thrombus propagation [4] [6].

Comparative Limitations of Conventional Anticoagulant Therapies

Current anticoagulant classes—vitamin K antagonists (VKAs), heparins, and direct oral anticoagulants (DOACs)—target essential components of the core thrombin generation mechanism, inevitably creating a trade-off between efficacy and bleeding risk:

  • Vitamin K Antagonists (e.g., Warfarin):
  • Mechanism: Inhibit hepatic synthesis of functional Factor II (prothrombin), Factor VII, Factor IX, and Factor X, along with anticoagulant proteins C and S.
  • Limitations: Require frequent coagulation monitoring (INR) due to narrow therapeutic index, unpredictable pharmacokinetics, and numerous drug-drug and food-drug interactions. Dose adjustments are necessary based on age, diet, and concomitant medications. Slow onset/offset complicates perioperative management. Bleeding complications (major bleeding rates 2-13%) include catastrophic events like skin necrosis and venous limb gangrene, particularly in specific contexts like heparin-induced thrombocytopenia treatment [5] [7] [10].
  • Unfractionated Heparin & Low-Molecular-Weight Heparins (LMWHs):
  • Mechanism: Potentiate the activity of antithrombin, primarily inhibiting Factor Xa and thrombin (Factor IIa).
  • Limitations: Unfractionated heparin requires intravenous infusion and intensive activated partial thromboplastin time monitoring. Both carry risks of heparin-induced thrombocytopenia (HIT), a potentially catastrophic immune-mediated prothrombotic disorder. LMWHs are contraindicated in severe renal impairment due to renal clearance. Long-term use is associated with osteoporosis [5] [7] [10]. Heparin's polyanionic nature and nonspecific binding lead to variable dose-response relationships and potential for contamination issues [10].
  • Direct Oral Anticoagulants (DOACs: Direct Xa or Thrombin Inhibitors):
  • Mechanism: Directly and reversibly inhibit Factor Xa (e.g., rivaroxaban, apixaban, edoxaban) or thrombin (dabigatran).
  • Advancements: Offer predictable pharmacokinetics, fixed dosing, and reduced monitoring needs compared to VKAs.
  • Persistent Limitations: Bleeding risk remains significant, particularly gastrointestinal bleeding. Lack of reliable, readily available reversal agents for all DOACs in emergency settings (though specific reversal agents exist for some). Drug-drug interactions via cytochrome P450 (CYP3A4) and P-glycoprotein pathways necessitate dose adjustments or avoidance. Reduced efficacy in high-thrombotic-risk scenarios (e.g., mechanical heart valves, antiphospholipid syndrome) [4] [5] [10].

Therapeutic Gap and Promise of (R)-Asundexian: The limitations above stem primarily from inhibiting thrombin or Factor Xa—enzymes essential for hemostasis. (R)-Asundexian addresses these limitations through its targeted mechanism:

  • Reduced Bleeding Propensity: By sparing Tissue Factor-initiated coagulation and platelet function, it targets sustained thrombin generation crucial for thrombus propagation, not the initial hemostatic plug formation [1] [4].
  • Predictable Pharmacokinetics: As a small molecule, it offers oral bioavailability and potentially predictable kinetics, avoiding the need for routine monitoring associated with VKAs and unfractionated heparin [4] [6].
  • Reduced Complication Profile: Not expected to cause HIT or osteoporosis. Its mechanism suggests minimal impact on global hemostasis tests like prothrombin time [4] [8].
  • Potential for Combination Therapy: The preserved primary hemostasis pathway theoretically allows safer combination with antiplatelet agents (e.g., in acute coronary syndromes) without multiplicative bleeding risk, a major limitation with current anticoagulants [4] [8].

Properties

Product Name

(R)-Asundexian

IUPAC Name

4-[[(2R)-2-[4-[5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]phenyl]-5-methoxy-2-oxopyridin-1-yl]butanoyl]amino]-2-fluorobenzamide

Molecular Formula

C26H21ClF4N6O4

Molecular Weight

592.9 g/mol

InChI

InChI=1S/C26H21ClF4N6O4/c1-3-19(25(40)33-14-5-6-15(24(32)39)18(28)9-14)36-11-21(41-2)17(10-23(36)38)16-8-13(27)4-7-20(16)37-12-22(34-35-37)26(29,30)31/h4-12,19H,3H2,1-2H3,(H2,32,39)(H,33,40)/t19-/m1/s1

InChI Key

XYWIPYBIIRTJMM-LJQANCHMSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC

Isomeric SMILES

CC[C@H](C(=O)NC1=CC(=C(C=C1)C(=O)N)F)N2C=C(C(=CC2=O)C3=C(C=CC(=C3)Cl)N4C=C(N=N4)C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.